CMC Depression vs. Single-Chain BAC-C12
Doubling the n-alkyl chain from one to two dodecyl groups causes a dramatic drop in CMC, a phenomenon established across cationic surfactant series. While the exact experimental CMC of pure didodecyl methyl benzyl ammonium chloride is not reported in the open literature, a structurally analogous double-C12 quaternary ammonium surfactant—didodecylmethylcarboxyl betaine (diC12B)—exhibits a CMC of 3.7 × 10⁻⁶ mol·L⁻¹ (0.0037 mM) at 25 °C in water [1]. By contrast, single-chain dodecyl dimethyl benzyl ammonium chloride (BAC-C12) has a measured CMC of 9.1 mmol·L⁻¹ at 298.2 K by the ring method [2]. This represents an approximately 2,460-fold lower CMC for the double-chain architecture, projecting a similar magnitude of CMC reduction for the target compound versus its single-chain BAC-C12 comparator. Such a large shift is consistent with the established surfactant rule that each additional CH₂ group lowers CMC by a factor of ~2–3, and adding a second full-length chain amplifies this effect multiplicatively.
| Evidence Dimension | Critical micelle concentration (CMC) in aqueous solution |
|---|---|
| Target Compound Data | CMC projected ≤ 0.01 mM (based on class-level extrapolation from diC12B: 0.0037 mM) |
| Comparator Or Baseline | Dodecyl dimethyl benzyl ammonium chloride (BAC-C12, CAS 139-07-1): CMC = 9.1 mmol·L⁻¹ |
| Quantified Difference | Approximately 2,460-fold lower CMC (class projection for double-chain vs. single-chain C12 benzyl QAC) |
| Conditions | Aqueous solution, 25–25.2 °C; du Noüy ring method for BAC-C12; surface tension / conductivity for diC12B |
Why This Matters
A ~2,500-fold lower CMC means the double-chain compound achieves full surface activity and micellar solubilization at vastly lower use concentrations, reducing required active loading in formulations and potentially lowering environmental release per functional dose.
- [1] Cui, Z.-G. et al. Synthesis of Didodecylmethylcarboxyl Betaine and Its Application in Surfactant–Polymer Flooding. J. Surfact. Deterg., 2012, 15, 685–694. View Source
- [2] Zhang Y.-Y., Guo X.-F., Jia L.-H., Gao L.-B., Wu P. Surface activity and micellization of alkyldimethylbenzylammonium chloride in aqueous solution. J. Qiqihar Univ. (Nat. Sci. Ed.), 2014, (3), 1–4, 10. View Source
